Phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester
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Overview
Description
Phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester is a chemical compound with the molecular formula C8H9Cl3NO3P and a molecular weight of 304.495 g/mol . This compound is known for its unique structure, which includes a phosphoramidic acid moiety and a 2,4,5-trichlorophenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester typically involves the reaction of 2,4,5-trichlorophenol with ethyl phosphoramidic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield various substituted phosphoramidic acid esters .
Scientific Research Applications
Phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphoramidic acid, ethyl-, (2,4,5-trichlorophenyl) ester include other phosphoramides and esters of trichlorophenol, such as:
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4,5-Trichlorophenol: An organochloride used as a fungicide and herbicide.
Uniqueness
This compound is unique due to its specific combination of a phosphoramidic acid moiety and a 2,4,5-trichlorophenyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
35944-82-2 |
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Molecular Formula |
C8H9Cl3NO3P |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
N-ethyl-(2,4,5-trichlorophenoxy)phosphonamidic acid |
InChI |
InChI=1S/C8H9Cl3NO3P/c1-2-12-16(13,14)15-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3,(H2,12,13,14) |
InChI Key |
USVLJVIGRGWNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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